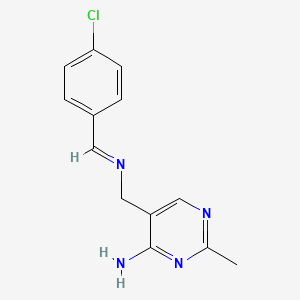![molecular formula C11H9ClN2O B12922569 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one CAS No. 106690-54-4](/img/structure/B12922569.png)
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones It is characterized by a pyrimidine ring substituted with a 4-chlorobenzyl group at the 2-position and a keto group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one typically involves the condensation of 4-chlorobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-chlorobenzyl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.
類似化合物との比較
Similar Compounds
- 2-(4-Methylbenzyl)pyrimidin-4(1H)-one
- 2-(4-Fluorobenzyl)pyrimidin-4(1H)-one
- 2-(4-Bromobenzyl)pyrimidin-4(1H)-one
Uniqueness
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents with tailored properties.
特性
CAS番号 |
106690-54-4 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-13-6-5-11(15)14-10/h1-6H,7H2,(H,13,14,15) |
InChIキー |
CGYOIFUDIYJZCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC=CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
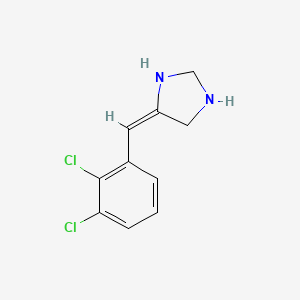

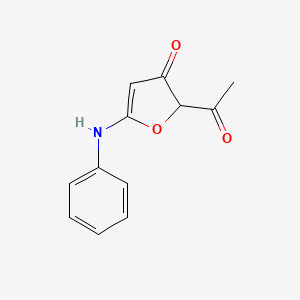
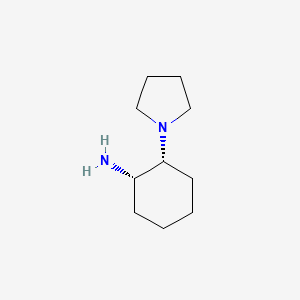
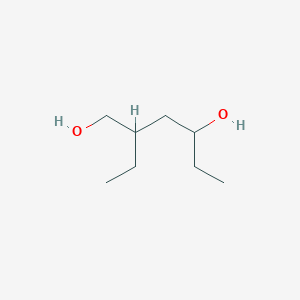
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
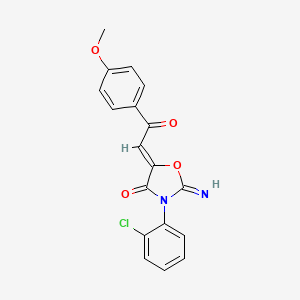
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)
